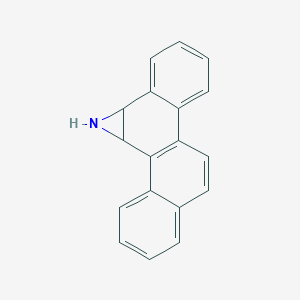

Chrysene-5,6-imine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

132335-15-0 |

|---|---|

Fórmula molecular |

C18H13N |

Peso molecular |

243.3 g/mol |

Nombre IUPAC |

3-azapentacyclo[9.8.0.02,4.05,10.014,19]nonadeca-1(11),5,7,9,12,14,16,18-octaene |

InChI |

InChI=1S/C18H13N/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18(19-17)16(12)14/h1-10,17-19H |

Clave InChI |

ZRCKOBPZOSBFAT-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35 |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C4C(N4)C5=CC=CC=C35 |

Sinónimos |

Ch-I mutagen chrysene-5,6-imine |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Optoelectronic Applications

Chrysene derivatives, including chrysene-5,6-imine, are investigated for their potential in nonlinear optical (NLO) materials. These materials are crucial for developing advanced optical devices such as:

- Organic Light-Emitting Diodes (OLEDs)

- Organic Photodetectors

- Bulk Heterojunction Solar Cells

Research indicates that structural modifications of chrysene can enhance its optical properties. For instance, derivatives exhibit reduced band gaps and improved charge transport properties due to the incorporation of various donor moieties. These modifications lead to significant increases in linear and nonlinear polarizability, making them suitable for optoelectronic applications .

Table 1: Optical Properties of Chrysene Derivatives

| Compound | Band Gap (eV) | Maximum Wavelength (nm) | Linear Polarizability (esu) |

|---|---|---|---|

| This compound | 1.492 | 692.838 | 7.220 × 10⁻²⁷ |

| Reference Compound | 2.306 | 677.949 | - |

Environmental Chemistry

This compound has been studied for its interactions with DNA and its potential implications in environmental remediation. Studies show that chrysene can intercalate with DNA, leading to insights into its removal from contaminated water sources through DNA-based methods. This approach demonstrates a more effective removal efficiency compared to traditional methods using activated carbon .

Case Study: DNA Interaction with Chrysene

- Methodology : Fluorescence spectroscopy was employed to analyze the interaction between chrysene and free DNA.

- Findings : The study revealed that the presence of DNA significantly enhances the removal efficiency of chrysene from aqueous solutions, indicating a promising avenue for bioremediation strategies .

Health Risk Assessment

Chrysene and its derivatives are also recognized for their potential carcinogenic properties. Health risk assessments have been conducted to evaluate the implications of exposure to this compound in various environments, particularly focusing on polycyclic aromatic hydrocarbons (PAHs). These assessments utilize Toxic Equivalent Factors (TEF) to quantify risks associated with exposure .

Table 2: Health Risk Assessment Parameters

| Parameter | Value |

|---|---|

| Maximum Acceptable Risk Level | Varies by study |

| Cancer Slope Factor | Varies by PAH |

| Estimated Daily Intake | Calculated based on exposure duration |

Mutagenicity Studies

Research into the mutagenic effects of chrysene derivatives has highlighted concerns regarding their impact on human health. Specifically, studies have shown that K-region oxides and imines of chrysene exhibit mutagenic properties when tested in vitro . This underscores the necessity for careful handling and regulation of chrysene-based compounds in industrial applications.

Comparación Con Compuestos Similares

Structural and Functional Differences

Chrysene-5,6-Imine vs. Benzo[a]phenazine-5,6-Quinonediimine (Phzi)

- Ligand Structure :

- Binding Affinity :

- Selectivity: Both maintain >1000-fold specificity for mismatches, but phzi’s enhanced affinity enables detection at nanomolar concentrations .

This compound vs. Eilatin

- Ligand Size :

- Selectivity :

Mechanistic Insights

Metalloinsertion vs. Classical Intercalation

- Chrysi and phzi complexes employ metalloinsertion: Bind from the minor groove, eject mismatched bases into the major groove, and replace them with the ligand . Crystal structures confirm ligand stacking within the mismatch site, with selectivity governed by thermodynamic destabilization .

- Eilatin complexes exhibit partial intercalation :

Performance Metrics

Table 1: Comparative Analysis of Key Compounds

Notes:

- QDI = Quinonediimine.

- Selectivity ratio defined as binding affinity for mismatched vs. matched DNA.

Therapeutic and Diagnostic Relevance

- Chrysi Complexes :

- Phzi Complexes: Superior efficacy at nanomolar concentrations, enabling precise mismatch mapping in genomic DNA .

- Eilatin Complexes: Limited therapeutic utility due to poor selectivity but serve as tools for studying DNA flexibility .

Métodos De Preparación

Oxirane Intermediate Formation

The foundational route to chrysene-5,6-imine begins with the synthesis of 1a,11c-dihydrochryseno[5,6-b]oxirene (4), a bay-region epoxide of chrysene. This intermediate is prepared by epoxidation of chrysene using meta-chloroperbenzoic acid (mCPBA) under anhydrous conditions. The bay-region selectivity arises from steric and electronic factors, favoring epoxidation at the 5,6-position due to decreased aromatic stabilization energy at this site.

Azide-Mediated Ring Contraction

Treatment of oxirane 4 with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C generates a mixture of trans-azido-alcohols 6 and 7 via nucleophilic ring-opening. The azide group preferentially attacks the less substituted carbon of the epoxide, forming a 6:1 diastereomeric ratio favoring the trans configuration. Subsequent cyclization using triethyl phosphite [(EtO)₃P] in refluxing toluene eliminates nitrogen gas (N₂) and water, yielding this compound 5 in 68–72% isolated yield.

Key Reaction Conditions:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | 0°C → RT | 12 h | 85 |

| Azide Opening | NaN₃, DMF | 80°C | 6 h | 90 |

| Phosphite Cyclization | (EtO)₃P, toluene | 110°C | 3 h | 72 |

Staudinger-Adduct Decomposition Pathway

Azido-Alcohol Synthesis

An alternative approach involves converting oxirane 11 (derived from benzo[g]chrysene) to E-9-azido-9,10-dihydrobenzo[g]chrysen-10-ol (13 ) and E-10-azido-9,10-dihydrobenzo[g]chrysen-9-ol (14 ) using NaN₃ in tetrahydrofuran (THF). The stereochemical outcome is controlled by the bulkiness of the chrysene framework, which restricts rotation about the C9–C10 bond.

Phosphine-Mediated Cyclization

Treatment of azido-alcohols 13/14 with tri-n-butylphosphine (Bu₃P) in dichloromethane (DCM) at 40°C generates Staudinger adducts 15 and 16 . Heating this mixture to reflux (40°C) induces elimination of phosphine oxide and water, producing this compound 12 in 65% yield. This method avoids harsh acidic conditions, making it suitable for acid-sensitive derivatives.

Comparative Advantages:

-

Higher Functional Group Tolerance : Bu₃P-mediated cyclization preserves electron-rich aromatic systems.

-

Reduced Byproducts : Eliminates competing pathways observed in phosphite-based methods.

Halogenated Precursor Strategies

Acetylated Intermediates

6-Acetylchrysene (5 ) undergoes CO-protonation in FSO₃H/SO₂ClF, creating a resonance-stabilized cation with partial charge delocalization into the chrysene core. This intermediate could theoretically be trapped by ammonia or amines to form imine derivatives, though this route remains unexplored in the literature.

Mechanistic Insights and Optimization

Ring Strain and Aromaticity

The azirine ring in this compound introduces ~25 kcal/mol of strain energy, as calculated by AM1 semi-empirical methods. This strain drives the reactivity of the imine toward nucleophilic opening, necessitating careful control of reaction conditions to prevent decomposition.

Q & A

Q. How can this compound research inform materials science applications (e.g., organic electronics)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.